2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile
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Overview
Description
2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, a fluorophenyl group, a methyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of a suitable dicarbonyl compound with elemental sulfur and a primary amine.
Introduction of the fluorophenyl group: This step often involves a Suzuki coupling reaction between a halogenated thiophene intermediate and a boronic acid derivative of fluorobenzene.
Addition of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Incorporation of the carbonitrile group: This can be done through the reaction of the intermediate with a cyanating agent such as cyanogen bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The fluorophenyl group enhances its binding affinity to these targets, while the thiophene ring provides stability and electronic properties that facilitate its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-chlorophenyl)-5-methylthiophene-3-carbonitrile
- 2-Amino-4-(4-bromophenyl)-5-methylthiophene-3-carbonitrile
- 2-Amino-4-(4-methylphenyl)-5-methylthiophene-3-carbonitrile
Uniqueness
2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity in biological systems. This makes it a valuable compound for developing new therapeutic agents and materials with specific electronic characteristics.
Properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2S/c1-7-11(10(6-14)12(15)16-7)8-2-4-9(13)5-3-8/h2-5H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNNDHIDZAOFKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397394 |
Source
|
Record name | 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-33-0 |
Source
|
Record name | 3-Thiophenecarbonitrile, 2-amino-4-(4-fluorophenyl)-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884497-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-4-(4-fluorophenyl)-5-methylthiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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